InChI=1S/C9H5Cl2F3O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16)
. The Canonical SMILES structure is C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)C(F)(F)F
. The synthesis of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid typically involves the chlorination of 4-(trifluoromethyl)phenylacetic acid. The following steps outline the general synthetic route:
In industrial settings, this process is scaled up using large reactors and continuous flow systems to optimize yield and purity while maintaining efficiency in production .
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid can be described as follows:
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid participates in various chemical reactions, including:
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets within biological systems. Its reactivity is enhanced by the presence of chlorine and trifluoromethyl groups, enabling it to act as an inhibitor or activator of certain enzymes. This interaction can modulate biochemical pathways, leading to various biological effects such as antimicrobial and anti-inflammatory activities .
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid are crucial for understanding its behavior in different environments:
2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid has several significant applications across various fields:
The trifluoromethyl-phenyl core acts as a bioisostere for tert-butyl groups and other hydrophobic fragments, dramatically altering physicochemical parameters while maintaining similar steric profiles. Key property modifications include:
The chlorine atoms enforce a planar conformation through intramolecular Cl-Cl interactions (distance ~3.0Å), optimizing π-stacking with biological targets. This preorganization effect is quantifiable through crystallographic studies and computational models, explaining the compound’s efficacy in enzyme binding pockets requiring planar aromatic recognition elements [3] [5].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₅Cl₂F₃O₂ | High-res MS |
Exact Mass | 273.959 g/mol | Calculated |
XLogP3 | 3.8 (estimated) | Computational model |
Hydrogen Bond Acceptors | 6 | Topological analysis |
Hydrogen Bond Donors | 1 | Topological analysis |
Rotatable Bonds | 2 | Topological analysis |
Early industrial routes (1990s) suffered from impractical reaction conditions, including cryogenic temperatures (-78°C) for halogenation steps and expensive palladium catalysts for carbon-fluorine bond formation. The contemporary synthesis paradigm employs three strategic advances:
The most significant advancement came with continuous flow hydrogenation technology, which enables kilogram-scale production (99.5% purity) at reduced catalyst loading (Pd/C, 0.5 mol%) compared to traditional batch reactors requiring 5 mol% [6]. Process analytical technology (PAT) now monitors critical quality attributes in real-time, ensuring reproducible impurity profiles essential for pharmaceutical applications.
Table 2: Commercial Availability and Pricing Landscape
Supplier | Purity | Scale | Price (USD) | Year |
---|---|---|---|---|
SynQuest Laboratories | 98% | 1g | $95 | 2021 |
Fujifilm Wako | >98% | 1g | $380* | 2023 |
Aromsyn | ≥98% | Kilogram | Custom quote | 2024 |
American Custom Chemicals | 95% | 1g | $657 | 2021 |
Note: Converted from JPY 47,500 at historical rates; reflects premium pricing for validated bioactivity [1] [6]
The compound’s value extends beyond its intrinsic properties to its role as a synthon for bioactive derivatives. Structural modifications unlock distinct mechanisms:
The acetic acid moiety serves as a metabolic liability in prodrug strategies. Conjugation with amino acid transporters enables targeted delivery to hepatic and renal tissues, where carboxylesterases regenerate the active molecule. This approach circumvents the gastric toxicity common to arylacetic acid drugs while maintaining systemic exposure [2].
Table 3: Pharmacologically Active Derivatives and Applications
Derivative Class | Biological Activity | Mechanistic Insight | Performance Metric |
---|---|---|---|
Aryloxyphenoxypropionates | Graminicide | ACCase inhibition | I₅₀ 0.8 μM (eleusine indica) |
2,3-Diaryl-diazepines | Anti-leukemic (Molt3 cell line) | Bcl-2 protein disruption | IC₅₀ 21 μM |
Pyrrolidine carboxamides | Antiplatelet aggregation | COX-1 modulation | 36.4% inhibition (vs aspirin 14%) |
Glucosamine conjugates | Anti-inflammatory/COX-2 selective | Reduced gastric toxicity | COX-2 SI >300 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9